![molecular formula C17H25ClN2O2S B247916 1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylcyclohexyl)piperazine](/img/structure/B247916.png)
1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylcyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylcyclohexyl)piperazine, also known as CSP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CSP belongs to the class of piperazine-based compounds, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylcyclohexyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine transporter blocker. It binds to the serotonin and dopamine transporters, preventing the reuptake of these neurotransmitters. This results in an increase in the concentration of serotonin and dopamine in the synaptic cleft, leading to an enhancement of their neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on the serotonin and dopamine systems. The increased neurotransmission of these neurotransmitters can lead to various effects, such as anxiolytic, antidepressant, and antipsychotic effects. This compound has also been shown to have analgesic properties, possibly due to its effects on the opioid system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylcyclohexyl)piperazine in lab experiments is its selectivity for the serotonin and dopamine transporters, which allows for a more specific investigation of the effects of these neurotransmitters. However, one limitation is the potential for off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylcyclohexyl)piperazine. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of this compound's effects on other neurotransmitter systems, such as the norepinephrine and glutamate systems. Additionally, the potential clinical applications of this compound in the treatment of various disorders, such as addiction and pain, warrant further investigation.
Synthesemethoden
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylcyclohexyl)piperazine involves the reaction of 1-(4-chlorophenyl)sulfonyl)piperazine with 3-methylcyclohexylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified through various techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylcyclohexyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various disorders, such as anxiety and depression. In neuroscience, this compound has been studied for its effects on the central nervous system, particularly on the serotonin and dopamine systems. In pharmacology, this compound has been evaluated for its potential as a substrate for drug transporters.
Eigenschaften
Molekularformel |
C17H25ClN2O2S |
---|---|
Molekulargewicht |
356.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfonyl-4-(3-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C17H25ClN2O2S/c1-14-3-2-4-16(13-14)19-9-11-20(12-10-19)23(21,22)17-7-5-15(18)6-8-17/h5-8,14,16H,2-4,9-13H2,1H3 |
InChI-Schlüssel |
PBDQECPQIPZIES-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1CCCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.